molecular formula C15H20N2O B2774687 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2310100-41-3

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2774687
CAS No.: 2310100-41-3
M. Wt: 244.338
InChI Key: CYRXJHCKYGGODL-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a pyrrolidine ring and an azetidine ring connected to a methanone group with a m-tolyl substituent.

Properties

IUPAC Name

(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXJHCKYGGODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome, but they generally involve specific solvents, temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which may have different properties and applications.

Scientific Research Applications

Medicinal Chemistry

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of azetidines and pyrrolidines can possess significant antibacterial properties. For example, spirocyclic β-lactams derived from similar structures have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds with azetidine and pyrrolidine frameworks have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain derivatives can act as Src kinase inhibitors, which are crucial in cancer signaling pathways .

Synthetic Methodologies

The synthesis of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine involves various innovative strategies:

  • Amination Reactions : Recent advancements in the synthesis of azetidines include intramolecular amination techniques that enable the formation of complex nitrogen-containing heterocycles from simple precursors .
  • C(sp3)–H Functionalization : New methodologies have emerged for the selective functionalization of sp³ carbon centers in azetidines, which can be utilized to create diverse libraries of compounds for biological testing .

Antimicrobial Activity Assessment

A study focusing on the synthesis of spirocyclic β-lactams demonstrated that specific derivatives exhibited potent antimicrobial effects against multiple pathogens. The synthesized compounds were evaluated using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that certain derivatives of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine inhibited cell growth significantly. For instance, compounds were tested against breast cancer cell lines, showing IC50 values in the micromolar range, indicating their potential as lead compounds for further development .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential therapeutic agent with various biological activitiesAntimicrobial and anticancer properties
Synthetic MethodologiesInnovative synthesis routes including amination and functionalizationEfficient access to complex azetidine derivatives
Case StudiesEmpirical evidence supporting the biological activitySignificant inhibition of bacterial growth and cancer cell proliferation

Mechanism of Action

The mechanism of action of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine and azetidine rings play a crucial role in its binding to target molecules, influencing their activity and function. The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins, leading to various biological outcomes .

Comparison with Similar Compounds

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but have different substituents and properties.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups and applications. The uniqueness of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine lies in its specific combination of the pyrrolidine and azetidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.

The synthesis of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine typically involves the formation of the azetidine ring followed by functionalization. The reaction conditions often include basic media to facilitate the etherification of the azetidine with other moieties, such as pyridine derivatives. The molecular formula for this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, with a molecular weight of 268.31 g/mol.

Chemical Structure:

  • IUPAC Name: (3-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
  • Canonical SMILES: CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CC=NC=C3

The biological activity of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine is attributed to its interaction with specific molecular targets. The azetidine ring's strain-driven reactivity allows it to engage with various enzymes and receptors, potentially modulating their functions. The compound's structure facilitates π-π stacking interactions and hydrogen bonding, which are crucial for its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development.

Anti-inflammatory Effects

A recent study highlighted a related compound's ability to reduce inflammation in animal models. It was found that targeting specific pathways involved in neutrophil activation could mitigate harmful inflammatory responses, suggesting that 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialHigh
Anti-inflammatoryModerate
Enzyme InhibitionSignificant

Case Study: Antimicrobial Properties

In vitro studies demonstrated that derivatives of the azetidine structure showed potent activity against various pathogens, including strains resistant to conventional antibiotics. This suggests potential applications in treating resistant infections.

Case Study: Anti-inflammatory Mechanism

Research conducted on related compounds indicated that inhibition of neutrophil serine proteases could lead to reduced inflammation in models of vasculitis. This mechanism may be applicable to 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine, warranting further investigation into its therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the azetidine core. For example, azetidine derivatives are often prepared via nucleophilic substitution or cyclization reactions using precursors like 3-azidoazetidine or benzoyl chloride derivatives. Key intermediates (e.g., 3-azido-1-(3-methylbenzoyl)azetidine) are characterized using 1H NMR , LC-MS , and TLC to confirm structural integrity. Post-synthesis, pyrrolidine rings are introduced via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography .

Q. How is the compound’s purity and stability validated in experimental settings?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and compared against reference standards. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For instance, aqueous solutions are monitored for hydrolysis products via LC-HRMS to identify degradation pathways .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens focus on receptor-binding assays (e.g., orexin receptors) or enzymatic inhibition studies (e.g., kinases). For example, related azetidine-pyrrolidine hybrids are tested in cell-based assays (e.g., IC₅₀ determination) and in vitro ADMET profiling (e.g., metabolic stability in liver microsomes) to prioritize lead candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during azetidine-pyrrolidine coupling?

  • Methodological Answer :

  • Temperature Control : Heating reactions to 150°C in DMF enhances nucleophilic substitution efficiency but requires careful monitoring to avoid side products .
  • Catalytic Systems : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd/C) can accelerate coupling reactions. For example, microwave-assisted synthesis reduces reaction time from 20 hours to <2 hours while maintaining >90% yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while EtOAc/water biphasic systems aid in purification .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-methylbenzoyl with 3-fluoro-4-methoxybenzoyl) to isolate functional group contributions. For example, triazole additions increase bioavailability but may reduce target affinity .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes. Discrepancies between in silico and experimental data often arise from solvation effects or protein flexibility .

Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for azetidine ring-opening or pyrrolidine functionalization. Software like Gaussian 16 is used to optimize reaction pathways .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes. For example, ICReDD’s reaction path search methods integrate experimental and computational data to prioritize high-yield conditions .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties (e.g., methyl benzoate) to improve membrane permeability. Hydrolysis in physiological conditions releases the active compound .
  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. For example, PEGylation of pyrrolidine derivatives increases plasma half-life by 2–3× .

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